N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring and an amine group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in optimizing the reaction parameters and reducing the production cost.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the nitro groups if present.
Substitution: The bromine atom on the phenyl ring can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to generate nucleophiles for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced nitro compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The benzothiazole ring provides a stable scaffold that can interact with various biological macromolecules.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- N-(4-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Comparison:
- Uniqueness: The presence of the bromine atom in N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs. This can lead to the formation of a wider variety of derivatives.
- Reactivity: Bromine is a better leaving group than chlorine or fluorine, making the brominated compound more suitable for nucleophilic substitution reactions.
- Biological Activity: The bromine atom can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h5-8H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCWIAUMAWLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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